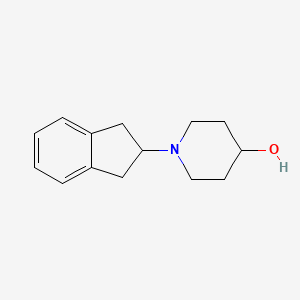![molecular formula C10H11NO2S B1460926 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1171792-52-1](/img/structure/B1460926.png)
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a suitable catalyst. For example, the reaction of 4-propylthiophene-2-carboxylic acid with pyrrole-2-carboxylic acid under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the ring system .
Scientific Research Applications
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in antiviral and anticancer therapies due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins. This inhibition can lead to changes in gene expression, which may be beneficial in treating certain diseases such as cancer .
Comparison with Similar Compounds
- 4-Methylthiopheno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allylthiopheno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzylthiopheno[3,2-b]pyrrole-5-carboxylic acid
Comparison: Compared to its analogs, 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits unique properties due to the presence of the propyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets. For instance, the propyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications .
Properties
CAS No. |
1171792-52-1 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-propylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2S/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h3,5-6H,2,4H2,1H3,(H,12,13) |
InChI Key |
XARGXCDLPFNXAH-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C1C(=O)O)SC=C2 |
Canonical SMILES |
CCCN1C2=C(C=C1C(=O)O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)
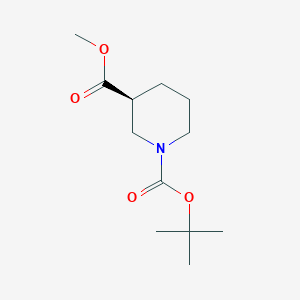
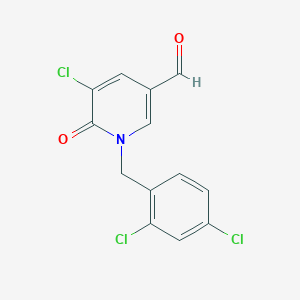
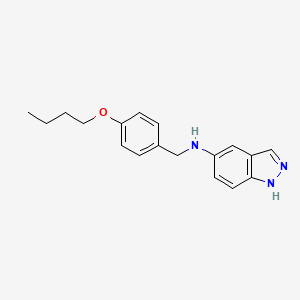
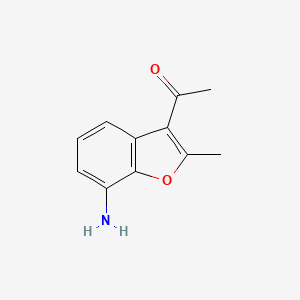

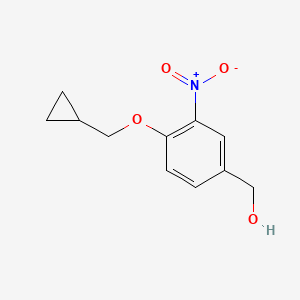
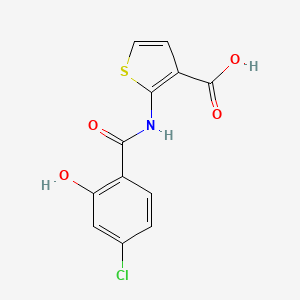

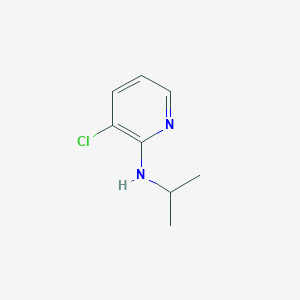

![4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol](/img/structure/B1460864.png)
